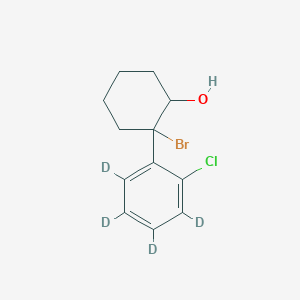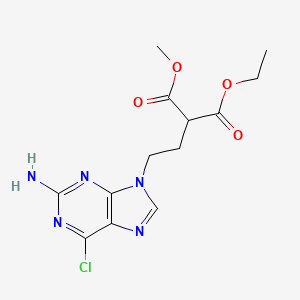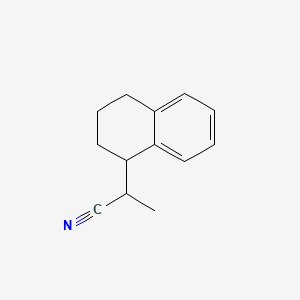
luteolin-7-O-alpha-L-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteolin 7-O-alpha-L-Rhamnoside is a glycosyloxyflavone, a type of flavonoid, where luteolin is substituted by an alpha-L-rhamnosyl residue at position 7 via a glycosidic linkage. This compound has been isolated from various plant species, including Crotalaria lachnophora .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Luteolin 7-O-alpha-L-Rhamnoside typically involves the glycosylation of luteolin with alpha-L-rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve protecting groups to ensure selective glycosylation at the desired position .
Industrial Production Methods
Industrial production of Luteolin 7-O-alpha-L-Rhamnoside can be achieved through extraction from plant sources or through biotechnological methods involving microbial fermentation. The extraction process involves solvent extraction followed by purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Luteolin 7-O-alpha-L-Rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Luteolin 7-O-alpha-L-Rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoids.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of Luteolin 7-O-alpha-L-Rhamnoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of signaling pathways like NF-κB and STAT3.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Neuroprotective: It protects neurons from oxidative stress and inflammation, potentially through the modulation of pathways like Nrf2.
Comparaison Avec Des Composés Similaires
Luteolin 7-O-alpha-L-Rhamnoside can be compared with other similar compounds such as:
Luteolin 7-O-glucoside: Another glycosylated form of luteolin, where glucose replaces rhamnose.
6-Methoxyluteolin 7-alpha-L-rhamnoside: A derivative with a methoxy group at position 6, which may alter its biological activity and solubility.
Luteolin 7-O-alpha-L-Rhamnoside stands out due to its unique glycosidic linkage and the specific biological activities it imparts.
Propriétés
Formule moléculaire |
C21H20O10 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-8,18-24,26-28H,1H3/t8-,18-,19+,20+,21-/m0/s1 |
Clé InChI |
GRBYFYORPBZEIN-RWKYHZLCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)





![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)






